1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which leads to the formation of the triazolopyrimidine system . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for oxidation and orthoesters for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent . It has also been explored for its potential use as a herbicide in agriculture . Additionally, its ability to interact with various biological targets makes it a valuable tool for studying molecular mechanisms and pathways .
Mechanism of Action
The mechanism of action of 1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other triazolopyrimidines, such as 1,2,4-triazolo[1,5-a]pyrimidines, which also exhibit diverse biological activities .
Properties
Molecular Formula |
C12H16N4OS |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
1-(5,7-dimethyl-2-propylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C12H16N4OS/c1-5-6-18-12-14-11-13-7(2)10(9(4)17)8(3)16(11)15-12/h5-6H2,1-4H3 |
InChI Key |
HRIXTUVNQKRHNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN2C(=C(C(=NC2=N1)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.